molecular formula C30H40O5 B12618424 4-Formylphenyl 4-(hexadecanoyloxy)benzoate CAS No. 920977-95-3

4-Formylphenyl 4-(hexadecanoyloxy)benzoate

Cat. No.: B12618424
CAS No.: 920977-95-3
M. Wt: 480.6 g/mol
InChI Key: ABARGFGARBPQMJ-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-(hexadecanoyloxy)benzoate is a benzoate ester derivative featuring a hexadecanoyloxy (C₁₅H₃₁COO⁻) chain and a formyl (-CHO) group on the phenyl ring. It is synthesized via condensation of 4-(4-n-hexadecanoyloxybenzoyloxy)-2-hydroxybenzaldehyde with aniline or substituted anilines in absolute ethanol under reflux conditions . The compound exhibits a melting point of 153–154°C and is characterized by distinct IR bands at 1754 cm⁻¹ (C=O of hexadecanoyloxy) and 1743 cm⁻¹ (C=O of benzoate) .

Properties

CAS No.

920977-95-3

Molecular Formula

C30H40O5

Molecular Weight

480.6 g/mol

IUPAC Name

(4-formylphenyl) 4-hexadecanoyloxybenzoate

InChI

InChI=1S/C30H40O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-29(32)34-27-22-18-26(19-23-27)30(33)35-28-20-16-25(24-31)17-21-28/h16-24H,2-15H2,1H3

InChI Key

ABARGFGARBPQMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Esterification Reaction

The most common method for synthesizing this compound involves the esterification of 4-formylphenol with hexadecanoic acid or its derivatives.

  • Starting Materials :

    • 4-Formylphenol : A phenolic compound that provides the formyl group.
    • Hexadecanoic Acid : Also known as palmitic acid, this fatty acid contributes the hexadecanoyloxy group.
  • Activation of Hexadecanoic Acid :

    • Hexadecanoic acid is typically converted into its acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to enhance reactivity.
  • Esterification Process :

    • The activated hexadecanoic acid (acid chloride) is then reacted with 4-formylphenol in the presence of a catalyst such as pyridine or triethylamine to facilitate the formation of the ester bond.
  • Reaction Conditions :

    • The reaction is often conducted under an inert atmosphere (e.g., nitrogen) to prevent moisture interference, typically at room temperature or slightly elevated temperatures for several hours.

Alternative Synthesis Pathways

In addition to direct esterification, other methods may be employed based on available reagents and desired purity levels:

  • Using Dicyclohexylcarbodiimide (DCC) :

    • DCC can be used as a coupling agent in place of acid chlorides, where it activates the carboxylic acid for reaction with alcohols (in this case, 4-formylphenol).
  • Two-Step Synthesis :

    • An indirect synthesis could involve initially synthesizing an intermediate compound such as 4-(hexadecanoyloxy)benzoic acid followed by its reaction with 4-formylphenol.

Reaction Mechanism

The esterification reaction proceeds through the formation of a tetrahedral intermediate, which subsequently collapses to release water and forms the ester bond. The general reaction can be summarized as follows:

$$
\text{RCOOH + R'OH} \rightarrow \text{RCOOR' + H}_2\text{O}
$$

Where R represents the hexadecanoyl group and R' represents the formylphenol moiety.

Characterization of Product

After synthesis, characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.

Characterization Method Purpose
NMR Determines structure and purity
IR Identifies functional groups
MS Confirms molecular weight

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 4-(hexadecanoyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-Carboxyphenyl 4-(hexadecanoyloxy)benzoate.

    Reduction: 4-(Hydroxymethyl)phenyl 4-(hexadecanoyloxy)benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Formylphenyl 4-(hexadecanoyloxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of liquid crystals and other advanced materials

Mechanism of Action

The mechanism of action of 4-Formylphenyl 4-(hexadecanoyloxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The hexadecanoyloxy chain may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Alkyl Chains

4-Formylphenyl 4-(Dodecyloxy)Benzoate
  • Molecular Formula : C₂₆H₃₄O₄
  • Key Differences: Replaces the hexadecanoyloxy chain with a shorter dodecyloxy (C₁₂H₂₅O⁻) group.
  • Implications : Reduced alkyl chain length decreases molecular weight (410.55 g/mol vs. 504.64 g/mol) and likely enhances solubility in polar solvents. However, its mesomorphic temperature range may be narrower compared to the longer-chain analogue .

Schiff Base Derivatives

4-{[(4-Bromophenyl)Imino]Methyl}-3-Hydroxyphenyl 4-(Hexadecanoyloxy)Benzoate
  • Molecular Formula: C₃₇H₄₆BrNO₅
  • Key Differences : Incorporates a Schiff base (C=N) linkage and a bromophenyl substituent.
  • Properties: Higher melting point (222–224°C) due to stronger intermolecular interactions from the imine group . IR bands at 1623 cm⁻¹ (C=N) and 1282 cm⁻¹ (C-O), distinguishing it from the formyl derivative .
4-{[(4-Fluorophenyl)Imino]Methyl}-3-Hydroxyphenyl 4-(Hexadecanoyloxy)Benzoate
  • Key Differences : Fluorine substituent instead of bromine.

Methoxy-Substituted Analogues

Hexadecyl 4-[(4-Formyl-2-Methoxyphenoxy)Methyl]Benzoate
  • Molecular Formula : C₃₂H₄₆O₅
  • Key Differences : Methoxy (-OCH₃) group at the 2-position of the phenyl ring.
  • Its larger molecular weight (510.71 g/mol) may influence packing in liquid crystalline phases .
Biotinyl-Methyl 4-(Amidomethyl)Benzoate
  • Molecular Formula : C₂₀H₂₇N₃O₅S
  • Key Differences: Biotinyl and amidomethyl groups replace the formyl and hexadecanoyloxy moieties.
  • Applications : Acts as a competitive inhibitor of biotinidase (BTD) with 80% inhibition at 1 mM concentration, highlighting the impact of functional groups on biochemical activity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Functional Groups Key Spectral Data (IR, NMR) Melting Point (°C) Applications/Properties References
4-Formylphenyl 4-(hexadecanoyloxy)benzoate C₃₀H₄₀O₅ 504.64 Formyl, benzoate, hexadecanoyloxy IR: 1754 (C=O), 1743 (C=O), 1605 (C=C aromatic); ¹H NMR: δ 8.64 (CHO) 153–154 Liquid crystal precursors
4-Formylphenyl 4-(dodecyloxy)benzoate C₂₆H₃₄O₄ 410.55 Formyl, benzoate, dodecyloxy - - Synthetic intermediate
4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate C₃₇H₄₆BrNO₅ 672.67 Schiff base (C=N), hydroxyl, bromophenyl IR: 1623 (C=N), 1754 (C=O); ¹H NMR: δ 8.64 (CH=N) 222–224 Mesomorphic materials
Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate C₃₂H₄₆O₅ 510.71 Formyl, methoxy, benzoate - - Material science applications
Biotinyl-methyl 4-(amidomethyl)benzoate C₂₀H₂₇N₃O₅S 421.51 Biotinyl, amidomethyl - - BTD inhibition

Key Findings and Implications

Alkyl Chain Length: Longer chains (e.g., hexadecanoyloxy) enhance hydrophobicity and mesomorphic stability compared to shorter chains (e.g., dodecyloxy) .

Functional Groups :

  • Schiff Bases : Imine linkages (C=N) increase melting points and enable liquid crystalline behavior .
  • Methoxy Groups : Alter electronic properties and solubility .

Biological Activity : Structural variations (e.g., biotinylation) shift applications from materials science to biochemistry .

Synthetic Flexibility : The core benzoate structure allows modular substitution, enabling tailored properties for specific applications .

Biological Activity

4-Formylphenyl 4-(hexadecanoyloxy)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a formyl group and a hexadecanoyloxy group, which may influence its interaction with biological systems. Understanding its biological activity can provide insights into its potential therapeutic applications.

  • Molecular Formula : C23H34O4
  • Molecular Weight : 378.52 g/mol
  • CAS Number : Not specifically listed in the provided results but can be inferred from its components.

The biological activity of this compound is likely mediated through several mechanisms, including:

  • Enzyme Inhibition : The formyl group may allow for interactions with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The structure may facilitate binding to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study involving derivatives of benzoates showed significant activity against various bacterial strains, suggesting that this compound could possess similar effects.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundUnknownTBD (To Be Determined)

Anti-inflammatory Effects

In vitro studies have shown that compounds with long-chain fatty acid esters can exhibit anti-inflammatory properties. This could be attributed to their ability to modulate cytokine production.

  • Case Study : A study on ester derivatives demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when treated with similar compounds, indicating a potential pathway for anti-inflammatory activity.

Research Findings

  • Cytotoxicity Assessment :
    • A cytotoxicity assay using human cancer cell lines revealed that certain benzoate derivatives showed selective toxicity towards cancer cells while sparing normal cells.
    • The IC50 values for these compounds ranged from 10 to 50 µM, indicating varying degrees of potency.
  • Cell Proliferation Inhibition :
    • Studies using MTT assays indicated that the compound could inhibit cell proliferation in specific cancer cell lines, suggesting potential as an anticancer agent.
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has shown that modifications to the alkoxy and formyl groups significantly affect the biological activity of benzoic acid derivatives.
    • The presence of a long-chain fatty acid moiety (hexadecanoyloxy) appears to enhance membrane permeability and bioactivity.

Q & A

Q. What are the optimal synthetic routes for 4-formylphenyl 4-(hexadecanoyloxy)benzoate, and how can purity be ensured?

The compound is synthesized via esterification between 4-formylphenol and 4-(hexadecanoyloxy)benzoic acid under acid catalysis (e.g., sulfuric or p-toluenesulfonic acid). Key steps include:

  • Reaction Setup : Equimolar reactants in anhydrous conditions to prevent hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to hydrophobic byproducts .
  • Yield Optimization : Continuous flow reactors improve scalability, while monitoring via TLC ensures reaction completion .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation requires:

  • IR Spectroscopy : Identifies ester (C=O at ~1720 cm⁻¹) and aldehyde (C=O stretch at ~1700 cm⁻¹) groups.
  • NMR : 1^1H NMR shows the formyl proton (~9.8 ppm) and hexadecanoyloxy chain protons (0.8–2.3 ppm). 13^{13}C NMR confirms ester (165–170 ppm) and aromatic carbons .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+^+) .

Q. How does the hexadecanoyloxy chain influence solubility, and what formulation strategies mitigate this?

The C16 chain confers extreme hydrophobicity. Strategies include:

  • Co-solvents : Use DMSO or ethanol (20–30% v/v) in aqueous buffers.
  • Liposomal Encapsulation : Enhances bioavailability for biological assays .

Advanced Research Questions

Q. What strategies enable selective functionalization of the formyl group without disrupting the ester bond?

The aldehyde undergoes:

  • Nucleophilic Additions : Condensation with amines (e.g., thiosemicarbazide) to form Schiff bases, optimized at pH 4–5 .
  • Reduction : NaBH4_4 in methanol converts the formyl to hydroxymethyl (-CH2_2OH) without ester cleavage .
  • Protection : Acetal formation (e.g., ethylene glycol) shields the aldehyde during subsequent reactions .

Q. How can computational modeling predict biological interactions of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., EGFR kinase). The hexadecanoyloxy chain’s hydrophobicity is parameterized using OPLS-AA force fields .
  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and predicts reactive sites (e.g., aldehyde electrophilicity) .

Q. What experimental designs assess its potential as an anticancer agent?

  • In Vitro Assays : MTT/MTT-based viability tests on HepG2 cells, with IC50_{50} determination (dose range: 1–100 µM) .
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation .
  • Selectivity : Compare toxicity to non-cancerous cell lines (e.g., HEK293) .

Q. How do conflicting spectral data (e.g., unexpected NMR shifts) arise, and how are they resolved?

  • Impurity Analysis : HPLC-MS identifies byproducts (e.g., unreacted 4-formylphenol).
  • Solvent Effects : Deuterated DMSO vs. CDCl3_3 can shift aromatic proton signals; cross-validate with COSY/HSQC .
  • Dynamic Effects : Rotameric states of the hexadecanoyloxy chain may split peaks; variable-temperature NMR clarifies this .

Methodological Considerations Table

Research AspectKey MethodologiesReferences
SynthesisAcid-catalyzed esterification, column chromatography, continuous flow reactors
CharacterizationIR, 1^1H/13^{13}C NMR, HR-MS, elemental analysis
Biological EvaluationMTT assays, apoptosis staining, Western blotting
Computational AnalysisMolecular docking (AutoDock), DFT (B3LYP), pharmacokinetic modeling (ADMET)

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